3-Oxo-5-phenylpentyl dimethylcarbamodithioate
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Overview
Description
3-Oxo-5-phenylpentyl dimethylcarbamodithioate is an organic compound with a complex structure that includes a phenyl group, a ketone, and a dimethylcarbamodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-phenylpentyl dimethylcarbamodithioate typically involves multi-step organic reactions. One common method includes the reaction of 3-oxo-5-phenylpentanoic acid with dimethylcarbamodithioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-5-phenylpentyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Oxo-5-phenylpentyl dimethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Oxo-5-phenylpentyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Phenyl dimethylcarbamodithioate: Similar structure but lacks the ketone group.
3-Oxo-3H-benzo[f]chromen-1-yl methyl N,N-dimethylcarbamodithioate: Contains a chromen ring instead of a phenyl group.
Uniqueness
3-Oxo-5-phenylpentyl dimethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61998-44-5 |
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Molecular Formula |
C14H19NOS2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(3-oxo-5-phenylpentyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C14H19NOS2/c1-15(2)14(17)18-11-10-13(16)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
VAHYSOMCCMSHDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCCC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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